Product packaging for N,N-dimethylmorpholine-2-carboxamide(Cat. No.:CAS No. 135072-23-0)

N,N-dimethylmorpholine-2-carboxamide

Cat. No.: B166608
CAS No.: 135072-23-0
M. Wt: 158.2 g/mol
InChI Key: BLBLRJCALSOJFU-UHFFFAOYSA-N
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Description

N,N-Dimethylmorpholine-2-carboxamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol . This morpholine carboxamide derivative is offered for use in scientific research and development. Morpholine derivatives are of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) active compounds . The morpholine ring is a valuable heterocycle due to its conformational and physicochemical properties, which can improve blood solubility and brain permeability of a molecule . Researchers utilize such derivatives (1) to enhance compound potency through molecular interactions, (2) to act as a scaffold directing appendages in the correct spatial orientation, and (3) to modulate pharmacokinetic and pharmacodynamic (PK/PD) properties . Furthermore, structurally similar dimethylmorpholine carboxamide motifs have been incorporated into novel uronium-type peptide coupling reagents, demonstrating utility in synthetic chemistry . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O2 B166608 N,N-dimethylmorpholine-2-carboxamide CAS No. 135072-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylmorpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9(2)7(10)6-5-8-3-4-11-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBLRJCALSOJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607634
Record name N,N-Dimethylmorpholine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-23-0
Record name N,N-Dimethylmorpholine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of N,n Dimethylmorpholine 2 Carboxamide

Reactions of the Carboxamide Functional Group

The tertiary carboxamide group in N,N-dimethylmorpholine-2-carboxamide is a relatively stable functional group, but it can undergo several important transformations under specific conditions. Its reactivity is centered on the electrophilic carbonyl carbon and the adjacent nitrogen atom.

Amides are generally resistant to hydrolysis, requiring forceful conditions such as prolonged heating with strong acids or bases to cleave the robust amide bond. byjus.commasterorganicchemistry.com This stability is crucial in many biological systems. masterorganicchemistry.com The hydrolysis of this compound is expected to follow these general principles, yielding morpholine-2-carboxylic acid and dimethylamine (B145610) or their respective salts, depending on the pH of the medium.

Acid-Catalyzed Hydrolysis : Under strong acidic conditions (e.g., heating with aqueous HCl or H₂SO₄), the reaction is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.comlibretexts.org The subsequent steps involve proton transfers and the eventual elimination of a protonated dimethylamine molecule, which is a good leaving group. The final products are morpholine-2-carboxylic acid and a dimethylammonium salt. chemguide.co.ukquora.com

Base-Catalyzed Hydrolysis : In the presence of a strong base like aqueous sodium hydroxide (B78521), the hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. masterorganicchemistry.comlibretexts.org This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the dimethylamide anion, which is a very poor leaving group. However, it is immediately protonated by the solvent (water) or the initially formed carboxylic acid to generate dimethylamine and the carboxylate salt of morpholine-2-carboxylic acid. byjus.comchemguide.co.uk This reaction typically requires heating to proceed at a practical rate. byjus.com

ConditionCatalyst/ReagentKey IntermediateProducts
AcidicH₃O⁺ (e.g., aq. HCl), HeatO-Protonated AmideMorpholine-2-carboxylic acid + Dimethylammonium salt (e.g., (CH₃)₂NH₂⁺Cl⁻)
Basic (Saponification)OH⁻ (e.g., aq. NaOH), HeatTetrahedral AlkoxideSodium morpholine-2-carboxylate + Dimethylamine ((CH₃)₂NH)

As a tertiary amide, the amide nitrogen of this compound lacks a proton and thus cannot be readily acylated or alkylated. However, the carbonyl carbon remains a key site for reactivity, most notably through reduction.

Reduction to Amines : The most significant reaction of the carboxamide group in this context is its reduction to a tertiary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as less reactive reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. ucalgary.ca The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). ucalgary.cabyjus.com The process involves the initial addition of a hydride to the carbonyl carbon, followed by the coordination of the oxygen atom to the aluminum species. This complex then eliminates to form a transient iminium ion, which is rapidly reduced by another equivalent of hydride to yield the final amine product, (2-(morpholin-2-yl)-N,N-dimethylethan-1-amine). ucalgary.castackexchange.com

ReactionReagentSolventProduct
ReductionLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether (e.g., Diethyl ether, THF)(2-(morpholin-2-yl)-N,N-dimethylethan-1-amine)

Other potential, though less common, derivatizations could involve the reaction with organometallic reagents. However, such reactions with tertiary amides are often complex and can lead to mixtures of products, including ketones (after hydrolysis of an intermediate) or cleavage of the C-N bond.

Reactivity of the Morpholine (B109124) Ring System

The morpholine ring is a saturated heterocycle and is generally stable. wikipedia.org The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic and nucleophilic than analogous piperidines. wikipedia.orgchemicalbook.com Nevertheless, the ring can participate in several types of reactions.

Ring Stability and Opening : The six-membered morpholine ring is relatively strain-free and thus resistant to ring-opening reactions under normal conditions. However, under specific and harsh conditions, such as catalytic N-alkylation at very high temperatures, ring-opening has been observed as a side reaction. researchgate.net More targeted synthetic methods can achieve ring cleavage. For instance, visible light-promoted oxidative cleavage of C-C bonds in morpholine derivatives has been developed, offering a mild pathway to ring-opened products. google.com Ring-opening polymerization of related morpholine-2,5-dione (B184730) derivatives is also a known process to produce polydepsipeptides, suggesting that under the right catalytic conditions, the lactam-like structure within the target molecule's derivatives could be susceptible to similar transformations. researchgate.net

Cyclization Reactions : The existing morpholine ring can serve as a scaffold for further cyclization reactions. For example, if the carboxamide group is first converted to another functional group, intramolecular reactions can lead to fused bicyclic systems. While specific examples starting from this compound are not prevalent, general strategies for forming morpholine rings, such as intramolecular cyclization of amino alcohols, demonstrate the principles that could be applied in reverse or in subsequent synthetic steps. researchgate.netresearchgate.net Gold-catalyzed cyclization of alkynylamines is another advanced method for constructing the morpholine skeleton. rsc.org

N-Substitution (Alkylation/Acylation) : The nitrogen atom of the morpholine ring is a secondary amine and is the most reactive site for substitution. It readily undergoes N-alkylation with alkyl halides or via reductive amination. Catalytic N-alkylation using alcohols over metal catalysts is also a well-established industrial and laboratory method. researchgate.netakjournals.comnih.govgoogle.com Similarly, N-acylation with acyl chlorides or anhydrides proceeds readily to form the corresponding N-acylmorpholine derivative.

C-Substitution : Direct substitution on the carbon atoms of the saturated morpholine ring is challenging due to the unreactive nature of the C-H bonds. However, functionalization is possible. The carbon atoms adjacent to the ring oxygen (C3 and C5) and nitrogen (C2) are activated towards certain reactions. For example, oxidative coupling reactions can introduce substituents at the C3 position of related morpholin-2-ones. mdpi.com While not a direct substitution, this indicates the potential for functionalization at positions alpha to the heteroatoms under specific oxidative conditions.

This compound as a Synthetic Building Block

The dual functionality of this compound makes it a potentially valuable building block for the synthesis of more complex molecules. The C2 position is a stereocenter (unless a racemic mixture is used), meaning it can be used to introduce chirality into a target molecule.

Transformations of the carboxamide group can lead to other useful intermediates.

Hydrolysis provides morpholine-2-carboxylic acid, a chiral cyclic amino acid analogue. academie-sciences.frnih.govacs.org These structures are important in medicinal chemistry and peptide science.

Reduction yields (2-(morpholin-2-yl)-N,N-dimethylethan-1-amine), a chiral 1,2-amino alcohol derivative where the alcohol is masked within the morpholine ring and the amine is tertiary. Such structures can serve as ligands or precursors for pharmacologically active compounds.

The morpholine nitrogen can be functionalized to attach the scaffold to other molecular fragments. For instance, N-alkylation or N-acylation can be used to build larger, more complex structures. The combination of stereochemistry at C2 and the versatile reactivity of both the amide group and the ring nitrogen makes this compound a useful chiral synthon for creating diverse chemical entities.

Integration into More Complex Molecular Architectures

The this compound scaffold can be incorporated into larger and more complex molecules through various synthetic strategies. The reactivity of the morpholine ring, particularly the nitrogen atom, and the potential for functionalization of the carbon backbone, provide avenues for building molecular complexity.

One common approach for integrating morpholine derivatives into larger structures is through N-arylation or N-alkylation reactions. While the nitrogen atom in this compound is part of the morpholine ring, it is a secondary amine and thus available for further substitution. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and could be employed to attach aryl or heteroaryl groups to the morpholine nitrogen. This strategy allows for the synthesis of diverse libraries of compounds with potential applications in medicinal chemistry.

Furthermore, the carbon skeleton of the morpholine ring can be functionalized. For instance, metal-catalyzed C-H activation could potentially be used to introduce substituents at various positions on the ring, leading to more complex structures. Although specific examples involving this compound are not extensively documented, the principles of these reactions are well-established for other heterocyclic systems.

The following table summarizes potential reactions for integrating this compound into more complex molecules, based on the general reactivity of morpholines and related heterocycles.

Reaction TypeReagents and ConditionsExpected ProductPotential Application
N-Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)N-Aryl-N,N-dimethylmorpholine-2-carboxamideSynthesis of pharmacologically active compounds
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)N-Alkyl-N,N-dimethylmorpholine-2-carboxamideIntroduction of diverse functional groups
C-H FunctionalizationMetal catalyst (e.g., Pd, Rh), OxidantSubstituted this compoundCreation of novel scaffolds with tailored properties

This table is illustrative and based on general synthetic methodologies for morpholine derivatives.

Precursor for Other Morpholine Derivatives with Diverse Functionalities

This compound serves as a valuable starting material for the synthesis of a wide array of other morpholine derivatives with diverse functional groups. The reactivity of the carboxamide group is central to these transformations.

The tertiary amide of this compound can undergo reduction to afford the corresponding aminomethylmorpholine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting primary amine can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to introduce a variety of substituents.

Hydrolysis of the carboxamide, under either acidic or basic conditions, would yield morpholine-2-carboxylic acid. This carboxylic acid is a versatile intermediate that can be converted into other functional groups. For instance, it can be esterified to produce morpholine-2-carboxylates or coupled with various amines to generate a range of different amides. The Curtius, Hofmann, or Schmidt rearrangements could potentially be used to convert the carboxylic acid into a 2-aminomorpholine derivative, a valuable building block in its own right.

The following table provides an overview of potential transformations of this compound into other functionalized morpholine derivatives.

TransformationReagents and ConditionsProduct Functional Group
Amide ReductionLithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether)2-(Aminomethyl)morpholine
Amide HydrolysisAqueous acid (e.g., HCl) or base (e.g., NaOH), heatMorpholine-2-carboxylic acid
Conversion to Ester (via hydrolysis and esterification)1. Hydrolysis (as above) 2. Alcohol, Acid catalyst (e.g., H₂SO₄)Morpholine-2-carboxylate
Conversion to other Amides (via hydrolysis and coupling)1. Hydrolysis (as above) 2. Amine, Coupling agent (e.g., DCC, EDC)N-Substituted morpholine-2-carboxamide

This table outlines plausible synthetic routes based on the known reactivity of carboxamides.

Through these and other transformations, this compound can be utilized as a key building block in the synthesis of a broad spectrum of morpholine-containing compounds with potential applications in various fields of chemical research.

Mechanistic Investigations of Reactions and Molecular Interactions

Reaction Mechanism Elucidation in Synthesis

The synthesis of N,N-dimethylmorpholine-2-carboxamide involves two primary chemical transformations: the formation of the morpholine (B109124) heterocyclic ring and the subsequent formation of the amide bond. The elucidation of the mechanisms governing these steps is crucial for optimizing reaction conditions and achieving desired yields and stereoselectivity.

Morpholine Ring Formation: The construction of the morpholine ring, particularly with substitution at the C-2 position, can be achieved through various synthetic strategies. One notable pathway involves the base-catalyzed ring opening of a 2-tosyl-1,2-oxazetidine intermediate. nih.gov This process utilizes carbon nucleophiles, such as α-formyl carboxylates, to attack the oxazetidine ring, leading to the formation of a morpholine hemiaminal. nih.gov The diastereoselectivity of this ring-forming cascade reaction is significantly influenced by conformational factors, specifically the avoidance of pseudo A(1,3) strain between the substituent at the C-3 position and the N-tosyl group. nih.gov Another established method for forming the morpholine ring is through intramolecular cyclization reactions, for instance, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (Ph3P). researchgate.net

Amide Coupling: The formation of the N,N-dimethylcarboxamide moiety at the C-2 position of the morpholine ring is a standard amidation reaction. This typically involves the coupling of a morpholine-2-carboxylic acid derivative with dimethylamine (B145610). The reaction mechanism hinges on the activation of the carboxylic acid. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

The general mechanism proceeds as follows:

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

In the presence of HOBt, this intermediate is rapidly converted into an active HOBt ester, which is less prone to side reactions and racemization. nih.gov

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base is often added to neutralize the acids formed during the reaction.

Finally, nucleophilic attack by dimethylamine on the carbonyl carbon of the activated ester intermediate displaces the activating group, forming the stable amide bond and releasing HOBt. researchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, which then readily reacts with dimethylamine, often in the presence of a base like triethylamine (B128534) to scavenge the HCl byproduct. nih.govnih.gov

Catalysts and reaction conditions play a pivotal role in directing the synthesis of morpholine carboxamides, influencing reaction rates, yields, and selectivity.

Catalysis: In amide bond formation, catalysts are crucial for activating the carboxylic acid. While coupling reagents like EDC are technically stoichiometric activators, additives like HOBt and 4-dimethylaminopyridine (B28879) (DMAP) function as acyl transfer catalysts. nih.gov DMAP, in particular, is highly effective in forming a reactive acyliminium ion intermediate, which significantly accelerates the rate of amidation, especially with less reactive amines. nih.gov For morpholine ring synthesis, base catalysis is employed to facilitate the ring-opening of precursors like tosyl-oxazetidines. nih.gov In other related syntheses, metal catalysts such as palladium acetate (B1210297) (Pd(OAc)2) with phosphine (B1218219) ligands (e.g., XantPhos) are used in aminocarbonylation reactions to construct carboxamide functionalities on heterocyclic scaffolds. mdpi.com

Reaction Conditions: The choice of solvent, temperature, and reagents significantly impacts the outcome.

Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used for both morpholine ring formation and amide coupling reactions. nih.govjocpr.com Acetonitrile (B52724) has also been shown to provide excellent results in certain amide coupling protocols. nih.gov

Temperature: Amide coupling reactions are often performed at room temperature, although gentle heating may be required for less reactive substrates. In the synthesis of the morpholine ring itself, temperature can be a critical factor for selectivity. For instance, in the N-methylation of morpholine using dimethyl carbonate, higher temperatures (≥ 140 °C) favor the desired methylation reaction over side reactions. asianpubs.org

Reagents: The presence of a non-nucleophilic base such as triethylamine or DIPEA is standard in many amidation protocols to neutralize acidic byproducts. nih.govjocpr.com The specific choice of coupling agents and additives can be tailored to the complexity of the substrates to maximize yield and minimize side product formation. nih.govresearchgate.net

The following table summarizes the influence of various catalysts and conditions on related synthetic transformations.

TransformationCatalyst/ReagentSolventTemperatureEffectSource
Amide CouplingEDC, DMAP, HOBt (catalytic)AcetonitrileRoom TempSignificantly improved coupling yield (72%) for electron-deficient amines. nih.gov
Amide CouplingThionyl Chloride, TriethylamineToluene, THF0°C to RefluxEfficient conversion of carboxylic acid to acyl chloride for reaction with amine. nih.gov
Morpholine Ring FormationBase CatalysisNot specifiedNot specifiedPromotes ring opening of 2-tosyl-1,2-oxazetidine to form morpholine hemiaminals. nih.gov
N-Methylation of MorpholineNone (Self-catalyzed)Autoclave140 °CIncreased yield and selectivity for N-methylmorpholine. asianpubs.org
AminocarbonylationPd(OAc)2 / XantPhosDMF50 °CSelective formation of isoquinoline-1-carboxamides with less reactive amines. mdpi.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of N,N-dimethylmorpholine-2-carboxamide in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for confirming the presence of key functional groups and assigning signals to specific atoms in the structure.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N,N-dimethyl groups and the protons on the morpholine (B109124) ring. Due to the chiral center at the C2 position, the adjacent methylene (B1212753) protons (at C3) are diastereotopic and should appear as distinct multiplets, even with rapid ring inversion. The protons of the morpholine ring (at positions 2, 3, 5, and 6) would resonate in the approximate range of 2.5-4.5 ppm. The two methyl groups attached to the amide nitrogen are expected to appear as two distinct singlets due to the high rotational barrier of the amide C-N bond, a common feature in N,N-disubstituted amides. mdpi.com

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift (typically 165-175 ppm). The carbons of the morpholine ring would appear in the aliphatic region, with those adjacent to the oxygen and nitrogen atoms (C2, C6, and C3, C5) resonating at lower field positions compared to typical alkanes. The two methyl carbons of the dimethylamide group may also be inequivalent due to hindered rotation, appearing as two separate signals.

Table 1: Predicted ¹H-NMR Chemical Shift Assignments for this compound Predicted values are based on analyses of similar morpholine and N,N-dimethylamide structures.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H2 (Morpholine CH)4.0 - 4.5Multiplet (dd)Methine proton at the chiral center, adjacent to nitrogen and the carboxamide group.
H3a, H3b (Morpholine CH₂)2.8 - 3.5Multiplets (ddd)Diastereotopic protons adjacent to the chiral center.
H5a, H5b (Morpholine CH₂)2.5 - 3.0MultipletsProtons adjacent to the ring nitrogen.
H6a, H6b (Morpholine CH₂)3.5 - 4.0MultipletsProtons adjacent to the ring oxygen.
N-CH₃ (Amide)2.9 - 3.1SingletOne of two methyl groups, potentially showing broadening or splitting due to restricted rotation.
N-CH₃ (Amide)2.8 - 3.0SingletThe second methyl group, inequivalent to the first.

Table 2: Predicted ¹³C-NMR Chemical Shift Assignments for this compound Predicted values are based on analyses of similar morpholine and N,N-dimethylamide structures.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (Amide Carbonyl)168 - 172Carbonyl carbon, most deshielded.
C2 (Morpholine CH)55 - 60Chiral carbon attached to the carboxamide group.
C3 (Morpholine CH₂)45 - 50Carbon adjacent to the chiral center.
C5 (Morpholine CH₂)48 - 53Carbon adjacent to the ring nitrogen.
C6 (Morpholine CH₂)65 - 70Carbon adjacent to the ring oxygen.
N-CH₃ (Amide)35 - 38Inequivalent methyl carbons due to hindered C-N bond rotation.
N-CH₃ (Amide)33 - 36The second of the inequivalent methyl carbons.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding network.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the H2 proton and the H3 protons, and between the H5 and H6 protons, confirming the connectivity within the morpholine ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. researchgate.netnih.gov

NMR spectroscopy is also a powerful tool for investigating the dynamic conformational behavior of this compound. mdpi.com

Morpholine Ring Conformation: The morpholine ring typically adopts a chair conformation. nih.govresearchgate.net The orientation of the carboxamide group at C2 (axial vs. equatorial) would be the primary conformational question. The relative populations of these conformers can be determined by analyzing the proton-proton coupling constants and through Nuclear Overhauser Effect (NOE) experiments. nih.gov

Amide Bond Rotation: The partial double-bond character of the C-N amide bond restricts rotation, leading to the existence of rotamers. mdpi.com This restricted rotation is the reason the two N-methyl groups are expected to be chemically inequivalent in the NMR spectra. Variable-temperature (VT) NMR studies can be used to probe this dynamic process. At higher temperatures, the rate of rotation increases, which can lead to the coalescence of the two methyl signals into a single, broader peak.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. unizar.es For this compound (C₇H₁₄N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an accuracy in the parts-per-million (ppm) range, to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

Molecular Formula Adduct Calculated Exact Mass (m/z)
C₇H₁₄N₂O₂[M+H]⁺159.11280
C₇H₁₄N₂O₂[M+Na]⁺181.09475

In techniques like tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions provide clues about the molecule's structure. The fragmentation of this compound would likely proceed through characteristic pathways for amides and cyclic ethers/amines.

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen and oxygen heteroatoms in the morpholine ring is a common pathway for such heterocyclic systems.

Loss of the Dimethylamino Group: Cleavage of the amide C-N bond could lead to the loss of a dimethylamino radical (•N(CH₃)₂) or dimethylamine (B145610) (HN(CH₃)₂), resulting in a characteristic fragment ion.

Cleavage of the Carboxamide Group: A primary fragmentation would likely involve the cleavage of the bond between the morpholine ring (C2) and the carbonyl carbon, leading to the formation of an N,N-dimethylformamide cation radical or related fragments. libretexts.org The morpholine ring itself could also form a stable cation.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity between the N,N-dimethylcarboxamide moiety and the morpholine ring at the C2 position.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool for assessing the purity of this compound and for isolating it from reaction mixtures. High-performance liquid chromatography (HPLC) is the most prominent of these methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of this compound and for its preparative isolation. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. The purity is determined by the presence of a single major peak in the chromatogram, with the area of the peak corresponding to its concentration.

In synthetic procedures where this compound is used as an intermediate, HPLC is used to monitor reaction progress and to characterize the final products. googleapis.com For instance, analytical systems often utilize C8 or C18 columns with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. googleapis.comgoogle.com

Preparative HPLC operates on the same principles but uses larger columns to physically separate the target compound from impurities, yielding a highly purified sample.

Table 1: Representative HPLC Conditions for Analysis of Compounds Incorporating the this compound Moiety

Parameter Condition 1 Condition 2
Stationary Phase Agilent Zorbax Eclipse XDB-C8 Phenomenex Luna C18
Column Dimensions 4.6 x 150 mm, 5 µm particle size 150 x 40 mm, 15 µm particle size
Mobile Phase Acetonitrile and Water with 0.1% TFA Acetonitrile and Water with Formic Acid
Elution Mode Gradient (e.g., 5% to 100% Acetonitrile) Gradient (e.g., 42% to 72% Acetonitrile)
Flow Rate ~1.5 mL/min Not Specified
Detection UV (215 nm and 254 nm) Not Specified
Reference googleapis.com google.com

This compound is a chiral molecule due to the stereocenter at the C2 position of the morpholine ring. Therefore, it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Chiral HPLC is a critical technique used to separate and quantify these enantiomers. This is essential because different enantiomers can exhibit distinct biological activities.

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. The resulting chromatogram shows two distinct peaks, one for each enantiomer. The ratio of the areas of these peaks is used to determine the enantiomeric excess (ee) or enantiomeric purity of the sample.

While specific chiral separation methods for this compound are not detailed in publicly available literature, the application of this technique is standard practice for chiral compounds of this nature. Supercritical fluid chromatography (SFC) with a chiral stationary phase is another powerful technique used for the separation of stereoisomers in related complex molecules. google.com

X-ray Crystallography for Solid-State Structure Determination

For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining its absolute configuration (i.e., assigning the R or S configuration to the C2 stereocenter). googleapis.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer (or a derivative containing a heavy atom), the absolute spatial arrangement of the atoms can be established. This technique has been used to confirm the absolute stereochemistry of complex pharmaceutical compounds that incorporate the this compound scaffold, thereby verifying the configuration of the chiral center. google.com

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules pack together to form a crystal lattice. This information is vital for understanding intermolecular interactions, such as hydrogen bonds, which can involve the morpholine's oxygen and nitrogen atoms. These interactions govern the material's physical properties, including its melting point, solubility, and stability. googleapis.com Understanding the crystal packing is a key aspect of crystal engineering, which seeks to design crystalline materials with desired properties. While a specific crystal structure of the parent this compound is not publicly documented, the principles of crystallographic analysis remain central to understanding its solid-state behavior and that of its derivatives.

Other Advanced Spectroscopic Techniques for Chemical Characterization

Alongside chromatography and crystallography, other spectroscopic methods are routinely used to confirm the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. For example, in derivatives, the chemical shifts and coupling constants of the morpholine ring protons provide information about their spatial relationships and the ring's conformation. googleapis.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying the compound and any impurities. google.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of N,N-dimethylmorpholine-2-carboxamide, offering a detailed understanding of its electronic structure and chemical reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. For this compound, DFT calculations can elucidate fundamental properties that govern its chemical behavior.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Furthermore, DFT is used to generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP surface visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding non-covalent interactions and sites susceptible to chemical reactions.

Table 1: Illustrative Electronic Properties Calculable by DFT for this compound

ParameterSignificance
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity and kinetic stability.
Dipole Moment A measure of the overall polarity of the molecule, influencing solubility and intermolecular forces.
Electron Density Distribution of electrons around the atoms, indicating the location of chemical bonds and lone pairs.
Electrostatic Potential Predicts how the molecule interacts with other charged or polar species; identifies sites for electrophilic and nucleophilic attack.

Note: This table describes the types of data generated by DFT calculations and their general significance. Specific values for this compound are not available in the cited literature.

Beyond static electronic properties, DFT is instrumental in mapping potential energy surfaces for chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed profile of a reaction pathway.

This analysis allows for the determination of activation energies, which are the energy barriers that must be overcome for a reaction to occur. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. This is valuable for understanding synthetic routes, predicting potential byproducts, or studying the metabolic degradation of the compound. The geometry of the transition state provides a snapshot of the molecular structure at the peak of the energy barrier, offering critical insights into the bond-making and bond-breaking processes.

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are utilized to model its interactions with macromolecular targets like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govnih.gov The primary goal is to identify the most likely binding pose and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.com

The process involves placing the 3D structure of the ligand into the active site of a protein and evaluating numerous possible conformations and orientations. nih.gov A scoring function then calculates the binding energy for each pose, with lower energy values typically indicating a more favorable interaction. mdpi.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and specific amino acid residues in the protein's binding site. scispace.com This information is crucial for understanding the basis of molecular recognition and for the rational design of molecules with enhanced affinity and specificity for a particular biological target. nih.gov

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. chemrxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational flexibility of this compound and its protein-ligand complex. nih.gov

By simulating the complex in a realistic environment (e.g., in water), MD can be used to assess the stability of the binding pose predicted by docking. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time to evaluate structural stability. scispace.comnih.gov A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is maintained. mdpi.com Other analyses, like the Radius of Gyration (Rg), provide insight into the compactness of the complex. nih.gov These simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy. nih.gov

Table 2: Illustrative Parameters from Molecular Docking and Dynamics Studies

ParameterMethodSignificance
Binding Affinity / Docking Score (kcal/mol) Molecular DockingPredicts the strength of the ligand-receptor interaction; a more negative score typically indicates stronger binding.
Binding Pose / Orientation Molecular DockingShows the 3D arrangement of the ligand within the protein's active site.
Interacting Amino Acid Residues Molecular Docking / MD SimulationIdentifies specific protein residues that form key hydrogen bonds, hydrophobic, or electrostatic interactions with the ligand.
Root Mean Square Deviation (RMSD) MD SimulationMeasures the average deviation of atomic positions over time, indicating the structural stability of the ligand-protein complex. nih.gov
Radius of Gyration (Rg) MD SimulationMeasures the compactness of the protein or complex, providing insights into conformational changes. nih.gov

Note: This table describes the types of data generated by these simulation methods. Specific values for this compound are not available in the cited literature.

Structure Activity Relationship Sar Studies for N,n Dimethylmorpholine 2 Carboxamide Derivatives

Influence of the N,N-Dimethyl Substitution on Carboxamide Properties

The N,N-dimethyl substitution on the carboxamide group of N,N-dimethylmorpholine-2-carboxamide significantly impacts the molecule's electronic and steric properties. Unlike primary or secondary amides, tertiary amides like this one lack a hydrogen bond donor on the nitrogen atom. nih.gov This modification has profound effects on its interaction with biological targets, as it eliminates the possibility of forming a key hydrogen bond.

Attaching a carbonyl group to an amine nitrogen, as in an amide, drastically reduces the basicity of the nitrogen compared to an amine. masterorganicchemistry.com The lone pair of electrons on the nitrogen is delocalized into the carbonyl system, making it less available to accept a proton. masterorganicchemistry.com In the case of N,N-dimethyl derivatives, the electronic effect of the two methyl groups is relatively modest. However, studies on the proton affinity of 2,6-dimethylbenzamides and their N,N-dimethyl derivatives show that the susceptibility of the amide group to polar substituent effects is generally small, indicating a "resonance saturation" effect. researchgate.net

The N,N-dimethyl groups also introduce steric bulk around the amide bond. This can influence the preferred conformation of the molecule and restrict its ability to fit into certain binding pockets. The presence of two substituents on the nitrogen fixes the amide bond geometry, preventing the cis-trans isomerism that can occur in secondary amides. nih.gov

Impact of the Carboxamide Position on Molecular Interactions (e.g., comparing 2- vs. 4-carboxamide)

The position of the carboxamide group on the morpholine (B109124) ring is a critical determinant of the molecule's ability to engage in specific interactions with biological targets. The spatial arrangement of the carboxamide linker is crucial for establishing key binding events, such as hydrogen bonds. acs.org For instance, in a series of benzodioxane carboxamide derivatives, the carboxylic oxygen of the carboxamide linker was found to form a vital hydrogen bond with a cysteine residue (Cys172) in the active site of human monoamine oxidase B (hMAO-B). acs.org

While direct comparative studies between this compound and its 4-carboxamide isomer are not extensively detailed in the provided context, the principles of positional isomerism in drug design are well-established. Shifting the carboxamide from the 2-position to the 4-position would fundamentally alter the vector and distance of the functional group relative to the rest of the morpholine scaffold. The 4-position places the carboxamide directly opposite the ring oxygen, attached to the ring nitrogen, which can influence the electronic properties and potential for interaction. In contrast, the 2-position places it adjacent to the ring oxygen. This difference in geometry would inevitably lead to different binding orientations and affinities with a given receptor or enzyme. For example, studies on other heterocyclic systems have shown that moving a substituent from one position to another can result in a significant loss of activity if the original position was optimal for interaction. acs.org

Role of Substituents on the Morpholine Ring (e.g., 2,6-dimethylmorpholine (B58159) moiety)

For example, in the context of mTOR kinase inhibitors, introducing a methyl group at the 3-position of the morpholine ring has been explored to enhance selectivity. nih.gov Such substitutions can also influence the molecule's physical properties; for instance, creating bridged morpholine moieties can decrease lipophilicity, which is often beneficial for central nervous system (CNS) drug candidates. nih.gov In other cases, the introduction of bulky substituents can increase selectivity for a particular biological target. nih.gov

The electronic nature of substituents on a heterocyclic ring can also have a profound impact. Studies on the amination of 1,4-naphthoquinone (B94277) have shown that anilines with electron-donating groups tend to give higher yields than those with electron-withdrawing groups, illustrating the influence of substituent electronics on reactivity. rsc.org

The stereochemistry of substituents on the morpholine ring is a critical factor that can dramatically affect biological activity. The introduction of substituents, such as in a 2,6-dimethylmorpholine moiety, can lead to the formation of cis and trans diastereomers. These isomers, having different three-dimensional arrangements of atoms, can exhibit distinct binding affinities and efficacies.

In studies of other cyclic compounds, the biological activity has been shown to be highly dependent on the stereochemical configuration. For example, in the case of synthetic phylloquinone, only the trans isomer was found to be active in restoring electron transport in Mycobacterium phlei, while the cis isomer was inactive. nih.gov This highlights that a specific stereoisomer is often required for precise interaction with a biological target.

Similarly, the enantiomeric purity of a substituted morpholine derivative is crucial. The two enantiomers of a chiral molecule can have vastly different, and sometimes opposing, pharmacological effects. Therefore, controlling the stereochemistry during synthesis to produce a single, desired isomer is often a key objective in medicinal chemistry. The conformational equilibrium of molecules, such as the cis/trans isomerism of the amide bond itself, can be influenced by the substituents on the ring, further complicating the SAR landscape. researchgate.net

The electronic and steric properties of substituents on the morpholine ring directly influence the binding affinity and reactivity of this compound derivatives. rsc.org Steric hindrance from bulky substituents can dictate the accessibility of certain conformations and control how the molecule fits into a binding site. nih.govmdpi.com For example, the presence of methyl groups at both ortho-positions of a benzamide (B126) ring can twist the amide group out of the plane of the aromatic ring, thereby interrupting π-electron conjugation. researchgate.net This steric effect can significantly alter the electronic communication between the substituent and the reactive center.

Electronic effects, in turn, modulate the charge distribution within the molecule, affecting its ability to form electrostatic interactions, hydrogen bonds, and other non-covalent bonds with a biological target. nih.gov The introduction of electron-donating or electron-withdrawing groups can alter the nucleophilicity or electrophilicity of different parts of the molecule, thereby influencing its reactivity. rsc.org For instance, in a series of β-carboline hybrids, the electronic nature of substituents on an attached aryl ring had a significant influence on potency, with electron-withdrawing groups like fluoro and trifluoromethyl enhancing activity, likely due to increased lipophilicity. nih.gov

The interplay between steric and electronic effects is often complex. A bulky substituent might be sterically favorable for occupying a large hydrophobic pocket but electronically unfavorable if it withdraws electron density from a region that needs to be electron-rich for a specific interaction. mdpi.com Computational methods are often employed to dissect these contributions and rationalize observed SAR trends. mdpi.com

Systematic Modifications of the Carboxamide Moiety

Systematic modifications of the carboxamide moiety itself, beyond the N-substituents, can lead to significant changes in the properties of the parent molecule. The amide bond is a key structural feature in many biologically active compounds, and its replacement with bioisosteres is a common strategy in drug design. nih.gov Bioisosteres are functional groups that can impart similar biological properties to a lead compound while potentially improving its pharmacokinetic or pharmacodynamic profile.

For example, heterocycles such as oxazoles, oxadiazoles, and triazoles have been successfully used as amide bond surrogates. nih.gov These modifications can alter the hydrogen bonding capacity, metabolic stability, and conformational preferences of the molecule. The α-ketoamide moiety is another privileged structure that has been widely used in medicinal chemistry to develop compounds targeting a broad range of biological targets. acs.org

Varying the substituents on the amide nitrogen provides a powerful tool to modulate the properties of carboxamide-containing molecules. Replacing the N,N-dimethyl groups of this compound with other alkyl or aryl groups can significantly alter the steric and electronic profile of the compound. researchgate.net

In a study of diarylamine-carboxamide derivatives, a comparison between an N-unsubstituted amide (R=H) and its N-methylated counterpart (R=Me) revealed a dramatic difference in cytotoxic activity, with the N-methylated compound being significantly more active. nih.gov This highlights the critical role that even a small alkyl substituent on the amide nitrogen can play.

A broader range of N-substituents has also been explored in other contexts. For instance, in the nitrogenation of β-aryl amides, various N-substituents were tolerated, including dibenzyl, ethyl, n-butyl, and cyclic groups like pyrrolidine, piperidine, and morpholine, with the cyclic substituents often leading to good yields of the product. chinesechemsoc.org This demonstrates that the amide nitrogen can accommodate a diverse array of substituents, each imparting unique steric and electronic properties to the molecule. For example, replacing a dimethylamino group with a morpholino group can considerably increase the reaction rate in certain reactions. psu.edu

Interactive Data Table: Effect of N-Substituents on Amide Properties

N-SubstituentKey Properties/EffectsResearch ContextCitation
-H (Primary Amide) Can act as both H-bond donor and acceptor.General Amide Chemistry nih.gov
-CH3 (Secondary Amide) Can act as both H-bond donor and acceptor; introduces some steric bulk.Diarylamine-Carboxamide Derivatives nih.gov
-N(CH3)2 (Tertiary Amide) Acts only as an H-bond acceptor; increased steric bulk.N,N-dimethylbenzamides researchgate.net
-N(CH2Ph)2 (Dibenzyl) Significantly increased steric bulk.Nitrogenation of β-aryl amides chinesechemsoc.org
Pyrrolidino Cyclic, conformationally restricted; good reactivity in some cases.Nitrogenation of β-aryl amides chinesechemsoc.org
Piperidino Cyclic, conformationally restricted; good reactivity in some cases.Nitrogenation of β-aryl amides chinesechemsoc.org
Morpholino Cyclic, contains ether oxygen; can alter solubility and H-bonding potential; may increase reaction rates.Nitrogenation of β-aryl amides; Amide Acetal (B89532) Reactions chinesechemsoc.orgpsu.edu

Isosteric Replacements or Modifications of the Carbonyl Group

The amide bond is a critical functional group in many biologically active compounds, but it can be susceptible to enzymatic hydrolysis, leading to poor metabolic stability. Bioisosteric replacement of the amide moiety is a widely used strategy in medicinal chemistry to enhance stability while maintaining or improving biological activity. nih.govdrughunter.com For this compound derivatives, the carbonyl group of the carboxamide is a key site for such modifications.

Several functional groups can serve as isosteres for the amide carbonyl, each offering a unique combination of steric, electronic, and hydrogen-bonding properties. These replacements aim to mimic the geometry and key interactions of the original amide bond. nih.gov Common bioisosteres for amides include heterocyclic rings like 1,2,4-triazoles, 1,3,4-oxadiazoles, and tetrazoles. nih.govdrughunter.com These five-membered aromatic rings can replicate the planar arrangement of the amide bond and act as hydrogen bond acceptors. For instance, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to improve metabolic stability in other scaffolds. nih.gov

Another strategy involves the use of a trifluoroethylamine group. The highly electronegative trifluoromethyl group mimics the electronic properties of the carbonyl oxygen, and this modification can enhance metabolic stability against proteolysis. drughunter.com

Below is a table summarizing potential isosteric replacements for the carbonyl group in this compound and their potential impact on the molecule's properties.

Original Functional GroupIsosteric ReplacementKey Features of ReplacementPotential Impact on Molecular Properties
Carbonyl (in carboxamide)1,2,4-OxadiazoleHeterocyclic ring, maintains planarity, hydrogen bond acceptor.Improved metabolic stability, potential for altered selectivity. nih.gov
Carbonyl (in carboxamide)1,3,4-OxadiazoleIsomeric with 1,2,4-oxadiazole, offers different vector for substituents.Improved metabolic stability, potential for altered selectivity. nih.gov
Carbonyl (in carboxamide)1,2,4-TriazoleCan mimic trans amide bond configuration, metabolically stable.Enhanced metabolic stability, potential for improved pharmacokinetic profile. nih.gov
Carbonyl (in carboxamide)TrifluoroethylamineElectronegative trifluoroethyl group mimics carbonyl, reduces amine basicity.Increased metabolic stability, maintained hydrogen bond donor capacity. drughunter.com

Interactive Data Table: Isosteric Replacements for the Carbonyl Group

Original Functional GroupIsosteric ReplacementKey Features of ReplacementPotential Impact on Molecular Properties
Carbonyl (in carboxamide)1,2,4-OxadiazoleHeterocyclic ring, maintains planarity, hydrogen bond acceptor.Improved metabolic stability, potential for altered selectivity. nih.gov
Carbonyl (in carboxamide)1,3,4-OxadiazoleIsomeric with 1,2,4-oxadiazole, offers different vector for substituents.Improved metabolic stability, potential for altered selectivity. nih.gov
Carbonyl (in carboxamide)1,2,4-TriazoleCan mimic trans amide bond configuration, metabolically stable.Enhanced metabolic stability, potential for improved pharmacokinetic profile. nih.gov
Carbonyl (in carboxamide)TrifluoroethylamineElectronegative trifluoroethyl group mimics carbonyl, reduces amine basicity.Increased metabolic stability, maintained hydrogen bond donor capacity. drughunter.com

Peripheral Group Influence on Molecular Interactions

The peripheral groups attached to the core this compound scaffold play a significant role in modulating its interaction with biological targets. The introduction of fused heterocycles or aryl groups can alter the molecule's conformation, lipophilicity, and ability to form key interactions.

The fusion of heterocyclic or aryl rings to the morpholine or carboxamide moiety can lead to conformationally constrained analogs, which can enhance binding affinity and selectivity for a target protein. For instance, in a series of morpholine derivatives, substitution with an aromatic ring containing a halogen group led to an increase in inhibitory activity against the HepG2 cell line. e3s-conferences.org Furthermore, general SAR studies on morpholine-containing compounds have indicated that C-4 substituted phenyl groups can be beneficial for biological activity. researchgate.net

While specific data on fused derivatives of this compound is limited, studies on related bicyclic piperazine (B1678402) analogs of indole-3-carboxamides have shown that such conformational constraints can lead to potent biological activity. drughunter.com The fusion of a second ring system can orient key pharmacophoric features in a more favorable conformation for binding.

For example, fusing a benzene (B151609) ring to the morpholine core to create a benzomorpholine derivative could enhance π-stacking interactions with aromatic residues in a binding pocket. Similarly, fusing a heterocyclic ring like a pyridine (B92270) or pyrimidine (B1678525) could introduce additional hydrogen bond acceptors or donors, leading to improved potency and selectivity. In a series of quinazolinone-2-carboxamide derivatives, the nature and substitution pattern of an appended phenyl ring were found to be critical for antimalarial activity.

The following table presents hypothetical examples of how fused heterocycles or aryl groups could influence the properties of a generic morpholine carboxamide scaffold, based on established medicinal chemistry principles.

Core ScaffoldFused/Aryl GroupPotential Influence on Molecular InteractionsExpected Impact on Activity
Morpholine CarboxamideFused Benzene Ring (Benzomorpholine)Increased lipophilicity, potential for π-stacking interactions.May enhance binding to hydrophobic pockets.
Morpholine CarboxamideFused Pyridine RingIntroduction of a nitrogen atom as a hydrogen bond acceptor.Could improve binding affinity and selectivity.
Morpholine CarboxamideAryl substitution on Morpholine NitrogenCan modulate electronics and provide additional interaction points.Halogenated aryl groups have shown increased potency in some systems. e3s-conferences.org
Morpholine CarboxamideFused Imidazole RingCan act as both hydrogen bond donor and acceptor.May lead to novel interactions with the target protein.

Interactive Data Table: Influence of Fused/Aryl Groups

Core ScaffoldFused/Aryl GroupPotential Influence on Molecular InteractionsExpected Impact on Activity
Morpholine CarboxamideFused Benzene Ring (Benzomorpholine)Increased lipophilicity, potential for π-stacking interactions.May enhance binding to hydrophobic pockets.
Morpholine CarboxamideFused Pyridine RingIntroduction of a nitrogen atom as a hydrogen bond acceptor.Could improve binding affinity and selectivity.
Morpholine CarboxamideAryl substitution on Morpholine NitrogenCan modulate electronics and provide additional interaction points.Halogenated aryl groups have shown increased potency in some systems. e3s-conferences.org
Morpholine CarboxamideFused Imidazole RingCan act as both hydrogen bond donor and acceptor.May lead to novel interactions with the target protein.

Non Clinical Applications and Biochemical Activity Mechanistic and in Vitro Focus

Use as Chemical Probes and Research Tools

The N,N-dimethylmorpholine-2-carboxamide moiety has been integrated into complex molecules designed as chemical probes and research tools to explore fundamental biological processes and identify novel therapeutic targets.

Complex molecules incorporating the this compound structure have been developed for the investigation of critical cellular signaling pathways. For instance, derivatives containing this moiety have been synthesized to study the DNA Damage Response (DDR), a crucial network of pathways that cells activate in response to DNA damage. epo.org One such pathway involves the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a key regulator of the cell's response to replication stress and DNA double-strand breaks. epo.org By incorporating the this compound scaffold into larger inhibitor molecules, researchers can probe the function of ATR and its role in cell cycle checkpoints and DNA repair. epo.org

Furthermore, this chemical scaffold is found in compounds designed to modulate the TREM2/DAP12 signaling complex. TREM2 (Triggering Receptor Expressed on Myeloid Cells-2) is involved in various cellular processes, including phagocytosis and the regulation of inflammatory responses, particularly in microglia. Molecules containing the this compound fragment are being explored for their potential to activate TREM2 signaling, which could provide insights into neurodegenerative disease pathways.

The this compound substructure is a component of compounds used to explore and validate novel molecular targets for therapeutic intervention. These include enzymes that are critical for the survival of pathogenic organisms or the proliferation of cancer cells.

One area of exploration is the inhibition of bacterial enzymes. For example, compounds containing the this compound moiety have been designed as inhibitors of DNA polymerase IIIC, an enzyme essential for DNA replication in Gram-positive bacteria. The specificity of this enzyme to bacteria makes it an attractive target for the development of new antibacterial agents.

In the context of cancer research, this chemical structure has been incorporated into molecules targeting kinases and other proteins that are dysregulated in cancer cells. As mentioned, ATR kinase is a significant target, and inhibitors containing the this compound fragment are being investigated for their potential to induce cell death in cancerous cells, which are often more reliant on the ATR pathway for survival than healthy cells. epo.org

Enzyme Inhibition and Modulation (In Vitro Studies)

The this compound moiety is present in several classes of enzyme inhibitors that have been evaluated in in vitro studies. The following subsections detail the modulation of specific enzyme families by larger molecules containing this chemical scaffold. No in vitro data for the standalone this compound compound is currently available in the public domain.

While direct in vitro studies on the effect of standalone this compound on LRRK2, mTOR, and PI3K are not found in the reviewed literature, its presence in larger kinase inhibitors is noteworthy.

Patent literature describes compounds containing the this compound substructure as modulators of kinases that interact with the TREM2/DAP12 signaling complex. This includes kinases such as PI3K (Phosphoinositide 3-kinase) and Akt (also known as Protein Kinase B), which are downstream effectors in this pathway. The AKT protein family plays a crucial role in cellular survival, proliferation, and metabolism. googleapis.com Specifically, Akt1 is involved in anti-apoptotic pathways, and Akt2 is a key component of the insulin (B600854) signaling pathway. googleapis.com

The table below summarizes larger molecules containing the this compound moiety and their targeted kinases.

Parent Compound Containing this compound MoietyTarget Kinase(s)Reported or Investigated Effect
4-(4-(4-chloro-2-fluorophenyl)-6,7-dimethyl-8-oxo-7,8-dihydropyrimido[5,4-d]pyrimidin-2-yl)-N,N-dimethylmorpholine-2-carboxamideKinases in TREM2/DAP12 pathway (e.g., Syk, PI3K, Akt)Modulation of TREM2 signaling
4-(3-aminopyridin-4-yl)-N,N-dimethylmorpholine-2-carboxamideATR KinaseInhibition

There is no information available in the searched literature regarding the in vitro inhibition or modulation of CysE (serine O-acetyltransferase), an enzyme involved in cysteine biosynthesis, by this compound or larger compounds containing this moiety.

Similarly, no direct evidence from the searched literature indicates that this compound, either as a standalone compound or as a part of a larger molecule, has been specifically studied for its inhibitory effects on p97/VCP (Valosin-Containing Protein) ATPase activity. Research on p97/VCP inhibitors has identified other chemical scaffolds.

Receptor Binding and Modulation (In Vitro Studies)

The interaction of a chemical compound with various receptors is a fundamental aspect of pharmacological research, providing insights into its potential biological effects. Receptors are broadly classified into families, such as G protein-coupled receptors and ionotropic receptors, which are crucial for cellular signaling.

G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are involved in a vast array of physiological processes, making them prominent drug targets. scispace.com This family includes metabotropic glutamate (B1630785) receptors (like mGlu2), cannabinoid receptors (CB1 and CB2), dopamine, serotonin, and sigma receptors. windows.netkcl.ac.uknih.gov Ligands can bind to these receptors to modulate their activity, acting as agonists or antagonists.

A review of the scientific literature did not yield specific in vitro studies detailing the binding affinity or modulatory effects of This compound on mGlu2, cannabinoid, dopamine, serotonin, or sigma receptors. While numerous studies investigate the interaction of various morpholine-containing structures and other carboxamide derivatives with these receptors, specific data for this compound is not available in the searched sources. nih.govnih.govnih.govnih.govnih.govnih.govunipi.itnih.gov

Interactive Table: In Vitro Binding Affinity of this compound for G Protein-Coupled Receptors

Below is a table intended to show the binding affinity (Ki) or inhibitory concentration (IC50) for the specified GPCRs. No data was found in the reviewed literature for this compound.

Receptor TargetBinding Affinity (Ki)Inhibitory Concentration (IC50)Source
mGlu2 ReceptorData Not AvailableData Not Available
Cannabinoid Receptor (CB1)Data Not AvailableData Not Available
Cannabinoid Receptor (CB2)Data Not AvailableData Not Available
Dopamine ReceptorsData Not AvailableData Not Available
Serotonin ReceptorsData Not AvailableData Not Available
Sigma ReceptorsData Not AvailableData Not Available

Ionotropic receptors, also known as ligand-gated ion channels, are transmembrane proteins that directly mediate rapid synaptic transmission by opening an ion channel upon neurotransmitter binding. creative-diagnostics.com This class includes receptors for neurotransmitters like glutamate and GABA.

There is no specific information available in the scientific literature regarding the binding or modulation of ionotropic neurotransmitter receptors by This compound .

Interactive Table: In Vitro Binding Data for this compound on Ionotropic Receptors

This table is designed to present binding data for ionotropic receptors. No such data for this compound was located in the scientific literature.

Receptor TargetBinding Affinity (Ki)Modulatory EffectSource
NMDA ReceptorData Not AvailableData Not Available
AMPA ReceptorData Not AvailableData Not Available
GABA-A ReceptorData Not AvailableData Not Available

Applications in Material Science and Polymer Chemistry

The unique structural features of morpholine (B109124) derivatives have led to their exploration in material science, particularly in the synthesis of novel polymers.

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that are of significant interest for biomedical applications due to their combination of hydrolyzable ester links and mechanically robust amide bonds. The synthesis of these polymers often involves the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives.

A review of the literature did not identify specific studies where This compound is used as a monomer for the synthesis of biodegradable poly(ester amide)s. The research in this area primarily focuses on other derivatives of the morpholine ring system.

Role in Catalysis and Organocatalysis

Chiral molecules are of paramount importance in modern chemistry, and the development of catalysts for asymmetric synthesis is a key area of research.

The morpholine scaffold is a privileged structure in medicinal chemistry and has also been incorporated into chiral ligands and organocatalysts for asymmetric synthesis. nih.govrsc.orgscispace.comresearchgate.net The chirality of these morpholine derivatives can effectively induce enantioselectivity in a variety of chemical transformations. These ligands are often C2-symmetric or non-symmetrical and can be used in complex with metals to create efficient catalysts. scispace.comnih.gov

While the broader class of chiral morpholine derivatives is recognized for its utility in asymmetric catalysis, specific research detailing the application of chiral This compound as a catalyst or ligand in such transformations was not found in the reviewed literature.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies for N,N-Dimethylmorpholine-2-carboxamide and its Derivatives

The efficient and sustainable synthesis of this compound is the gateway to its further study and application. While classical amidation of morpholine-2-carboxylic acid via an acyl chloride intermediate is a standard approach, modern synthetic chemistry offers more elegant and sustainable alternatives. Future research could focus on developing novel, high-yield, and atom-economical routes.

Key areas for development include:

Direct Amidation Techniques: Moving beyond harsh halogenating agents, methods employing coupling agents or direct catalytic amidation can offer milder conditions and reduce waste. The use of isocyanate intermediates generated in situ from N-Boc protected amines represents one such advanced strategy. rsc.org

Palladium-Catalyzed Carboamination: As demonstrated in the synthesis of other substituted morpholines, intramolecular palladium-catalyzed carboamination is a powerful tool for constructing the morpholine (B109124) ring with high stereocontrol. nih.gove3s-conferences.org This strategy could be adapted to generate diverse precursors for this compound.

Sustainable One-Pot Reactions: Multi-component reactions, where several starting materials react in a single vessel to form a complex product, are highly efficient. Designing a one-pot synthesis starting from simple precursors would be a significant advancement. researchgate.net For instance, procedures that convert N-Boc protected amines directly into amides under mild conditions are being developed and could be applied here. rsc.orgnih.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch synthesis. nih.gov Developing a flow-based synthesis for this compound would be a major step towards sustainable production.

Synthetic Approach Key Reagents/Catalyst Potential Advantages Analogous Precedent Citation
Classical Amidation Thionyl chloride or Oxalyl chloride, Dimethylamine (B145610)Well-established, straightforward nih.govgoogle.com
Pd-Catalyzed Carboamination Pd(OAc)₂, Ligands (e.g., P(2-furyl)₃), NaOtBuHigh stereocontrol, access to complex derivatives nih.gove3s-conferences.org
One-Pot Amidation from N-Boc Precursors 2-chloropyridine, Trifluoromethanesulfonyl anhydride, Grignard reagentsHigh efficiency, mild conditions, short reaction times rsc.org
Direct C-H Arylation (for Derivatives) Palladium complexes, Aryl halidesLate-stage functionalization, molecular diversity researchgate.netrsc.org

Advanced Mechanistic Characterization at Atomic and Molecular Levels

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity, intermolecular interactions, and biological potential. While basic characterization data may be available from commercial suppliers bldpharm.com, advanced experimental and computational techniques are needed for a deeper mechanistic insight.

Future characterization efforts should include:

Spectroscopic Analysis: Comprehensive analysis using one-dimensional (¹H, ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Fourier-Transform Infrared (FT-IR) spectroscopy, is fundamental for structural elucidation. researchgate.netnih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the conformational preferences of the morpholine ring and carboxamide group in the solid state.

Computational Modeling: Density Functional Theory (DFT) is a powerful tool for probing molecular properties. nih.gov DFT calculations can be used to determine the optimized ground-state geometry, predict vibrational frequencies to corroborate IR spectra, and analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic behavior and kinetic stability. rsc.orgmdpi.com Furthermore, mapping the Molecular Electrostatic Potential (MEP) can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Characterization Technique Information Gained Purpose/Application Analogous Precedent Citation
NMR Spectroscopy (1D & 2D) Chemical environment of protons and carbons, connectivityDefinitive structural confirmation researchgate.net
FT-IR Spectroscopy Presence of functional groups (C=O, C-N, C-O-C)Corroboration of structure and bonding nih.gov
Density Functional Theory (DFT) Optimized geometry, electronic structure, orbital energies (HOMO/LUMO), vibrational frequenciesUnderstanding reactivity, spectral assignment, mechanistic insights nih.govrsc.orgmdpi.com
Molecular Electrostatic Potential (MEP) Mapping Charge distribution, sites for intermolecular interactionsPredicting reactivity and non-covalent bonding nih.gov
X-ray Crystallography Solid-state conformation, intermolecular packingUnambiguous structural determination, analysis of crystal packing forces mdpi.com

Integration of Computational and Experimental Approaches for Rational Design and Optimization

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research, enabling the rational design of molecules with optimized properties. For this compound, this integrated approach can accelerate the discovery of derivatives with enhanced biological activity or material properties, saving time and resources compared to traditional trial-and-error screening.

A prospective workflow would involve:

Target Identification and Initial Screening: A biological target (e.g., an enzyme, receptor) is chosen, and the parent compound is tested in vitro for any activity.

In Silico Modeling: If activity is observed, molecular docking simulations are performed to predict the binding mode of the compound within the target's active site. mdpi.com

Dynamic Simulation: Molecular Dynamics (MD) simulations can then be run to assess the stability of the predicted protein-ligand complex over time, providing insights into key interactions and conformational changes. mdpi.commdpi.com

Rational Design: Based on the docking and MD results, new derivatives are designed in silico to improve binding affinity, selectivity, or pharmacokinetic properties.

Synthesis and In Vitro Testing: The most promising computationally designed derivatives are then synthesized and evaluated experimentally, providing feedback to refine the computational models in an iterative cycle. mdpi.com

Workflow Stage Technique/Approach Objective Analogous Precedent Citation
1. Lead Identification In vitro biological assays (e.g., enzyme inhibition, cell viability)To establish a baseline activity for the parent compound. mdpi.com
2. Binding Mode Prediction Molecular DockingTo generate a structural hypothesis of the compound interacting with its biological target. mdpi.commdpi.com
3. Stability Assessment Molecular Dynamics (MD) SimulationTo evaluate the stability and dynamics of the ligand-protein complex over time. mdpi.commdpi.com
4. Derivative Design Structure-Activity Relationship (SAR) analysis, in silico modificationTo design new molecules with predicted improvements in potency or drug-like properties. mdpi.com
5. Iterative Optimization Synthesis and subsequent in vitro testing of new derivativesTo validate computational predictions and close the design-make-test-analyze loop. mdpi.commdpi.com

Exploration of New Biochemical Targets and Pathways (In Vitro)

The morpholine nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. e3s-conferences.orgresearchgate.netresearchgate.net Derivatives of morpholine and related carboxamides have demonstrated a wide spectrum of biological activities. This suggests that this compound could serve as a valuable starting point for discovering new therapeutic agents.

Future research should focus on screening the compound and its derivatives against a variety of biological targets:

Antimicrobial Activity: Given that various quinoline-2-carboxamides have shown potent activity against Mycobacterium tuberculosis, screening for antimycobacterial effects is a logical starting point. nih.gov

Anticancer Activity: Morpholine-containing compounds have been successfully developed as anticancer agents, notably as mTOR inhibitors. mdpi.com Screening against a panel of cancer cell lines (e.g., breast, lung, leukemia) and relevant kinase targets is a promising avenue. e3s-conferences.orgmdpi.com

Antimalarial Potential: Quinoline-4-carboxamides with morpholine substituents have been identified as potent antimalarial agents acting on novel targets like translation elongation factor 2. acs.orgnih.gov This indicates a potential avenue for antiparasitic drug discovery.

Metabolic Pathway Analysis: For any hits identified, a combination of transcriptomic and metabolomic analyses can be employed to elucidate the compound's mechanism of action by identifying the cellular pathways it perturbs, as has been demonstrated for other carboxamide antifungals. nih.gov

Potential Biological Activity Compound Class Precedent Potential Target/Pathway Citation
Antimalarial Quinoline-4-carboxamide derivativesTranslation Elongation Factor 2 (PfEF2) acs.orgnih.gov
Anticancer Morpholine-substituted TetrahydroquinolinesmTOR (mechanistic Target of Rapamycin) mdpi.com
Anticancer Pyrazoline-morpholine hybridsGeneral cytotoxicity (e.g., against HepG2, HeLa cell lines) e3s-conferences.org
Antimycobacterial Substituted Quinoline-2-carboxamidesMycobacterium tuberculosis nih.gov
Herbicidal Naphthalene-2-carboxamidesPhotosynthetic Electron Transport (PET) in chloroplasts nih.gov

Application in Emerging Chemical Technologies (e.g., self-driving laboratories for compound discovery)

The advent of self-driving laboratories (SDLs), which combine robotic automation with artificial intelligence, is set to revolutionize chemical and materials discovery. nih.govnih.gov These autonomous platforms can explore vast chemical spaces and optimize reaction conditions with superhuman speed and efficiency. This compound and its derivatives are ideal candidates for exploration using this transformative technology.

Future applications in this domain include:

Autonomous Reaction Optimization: An SDL could be tasked with finding the optimal conditions for synthesizing the parent compound. The system would autonomously vary parameters like catalyst, solvent, temperature, and reagent ratios, using a machine learning algorithm to analyze the results from online characterization (e.g., LC-MS, NMR) and decide on the next experiment to maximize yield and purity. chemspeed.comanl.gov

Accelerated Discovery of Derivatives: An SDL could perform automated discovery of new bioactive molecules based on the this compound scaffold. The workflow would involve the AI designing a set of derivatives, the robotic platform synthesizing and purifying them, an automated system performing a biological assay, and the AI analyzing the data to design the next, improved generation of molecules, all in a closed loop. nih.govresearchgate.net This approach is particularly powerful for navigating the complex structure-activity relationships required for drug discovery.

SDL Component Technology/Method Function in Exploring this compound Derivatives Citation
Design/Analyze Machine Learning/AI Algorithm (e.g., Bayesian Optimization)Predicts reaction outcomes; proposes new derivatives with enhanced properties based on previous results. nih.govresearchgate.net
Make Automated Synthesis Platform (e.g., flow reactor, robotic liquid/powder handlers)Synthesizes the parent compound and a library of its derivatives based on the AI's design. chemspeed.comanl.gov
Test Integrated Analytics (e.g., online NMR, LC-MS, automated bioassay plates)Characterizes the synthesized products and measures their biological activity in real-time. nih.govchemspeed.com
Closed Loop Orchestration Software (e.g., ChemOS)Integrates all components, enabling autonomous, iterative cycles of design-make-test-analyze. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-dimethylmorpholine-2-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves coupling morpholine derivatives with activated carbonyl groups. For example, reacting morpholine with chloroethyl isocyanate in diethyl ether produces morpholine carboxamide derivatives . Optimization includes using polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance reaction rates and yields, as demonstrated in similar carboxamide syntheses . Purification via flash column chromatography (silica gel) followed by recrystallization (e.g., acetone or dichloromethane/ether systems) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent environments (e.g., methyl groups on nitrogen, morpholine ring protons).
  • IR Spectroscopy : A strong carbonyl stretch (~1650–1700 cm1^{-1}) confirms the carboxamide group .
  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For morpholine carboxamides, disordered solvent or side-chain orientations may require refinement in non-centrosymmetric space groups (e.g., Cc) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What solvent systems are optimal for recrystallizing this compound to obtain high-quality single crystals?

  • Methodological Answer : Slow vapor diffusion of diethyl ether into a dichloromethane solution is effective for growing X-ray-quality crystals. Similar methods are used for morpholine carboxamides to minimize disorder and stabilize hydrogen-bonded networks .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure and reaction mechanisms involving this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, such as charge distribution on the carboxamide group, and predict reaction pathways (e.g., nucleophilic substitution at the carbonyl carbon). Transition state analysis can elucidate activation barriers for hydrolysis or alkylation reactions, as shown in studies of similar carboxamides .

Q. What strategies resolve contradictions in crystallographic data when multiple polymorphs of this compound are observed?

  • Methodological Answer :

  • Space Group Analysis : Refinement in non-centrosymmetric space groups (e.g., Cc) accommodates disorder in asymmetric units .
  • Hydrogen-Bonding Networks : Mapping N–H⋯O interactions explains packing variations. For example, chains formed by hydrogen bonds along the [001] axis stabilize specific polymorphs .
  • Thermal Ellipsoid Modeling : Differentiates static disorder from dynamic motion in side chains .

Q. How do hydrogen-bonding interactions influence the molecular packing and stability of this compound in solid-state structures?

  • Methodological Answer : The planar urea-type N2_2CO unit engages in N–H⋯O hydrogen bonds, forming infinite chains. These interactions dictate crystal stability and solubility. For morpholine carboxamides, chair-shaped morpholine rings orient perpendicular to the carboxamide plane, minimizing steric clashes and enhancing lattice cohesion .

Q. What methodological considerations are critical for ensuring the stability of this compound during prolonged storage?

  • Methodological Answer :

  • Storage Conditions : Use airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis or oxidation .
  • Solvent Selection : Avoid protic solvents (e.g., water, alcohols) that degrade carboxamides. Anhydrous DMF or dichloromethane is preferred for dissolution .
  • Validation : Periodic NMR or HPLC analysis monitors degradation (e.g., free morpholine or dimethylamine formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.